

Piperazine Dihydrochloride: A Technical Overview of its Physical and Crystalline Properties

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Compound of Interest

Compound Name: Piperazine dihydrochloride

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Piperazine dihydrochloride ($C_4H_{10}N_2 \cdot 2HCl$) is the hydrochloride salt of piperazine, a six-membered heterocyclic organic compound containing two nitrogen atoms at opposite positions. Valued for its stability and high water solubility, it serves as a crucial intermediate in the synthesis of pharmaceuticals, including anthelmintic agents, and finds application in the production of polymers and insecticides.[1] This guide provides an in-depth examination of its physical characteristics and crystalline structure, supported by experimental methodologies.

Physical and Chemical Properties

Piperazine dihydrochloride typically presents as a white to cream-colored crystalline powder or needles.[1][2][3] The compound is known to be slightly hygroscopic, readily absorbing moisture from the air.[2] It is highly soluble in water and also shows solubility in polar solvents like methanol and ethanol.[4]

Quantitative Data Summary

The physical and chemical properties of **piperazine dihydrochloride** are summarized below. It is important to note that variations in reported values, particularly for melting point and density, may arise from different experimental conditions or the presence of hydrated forms.

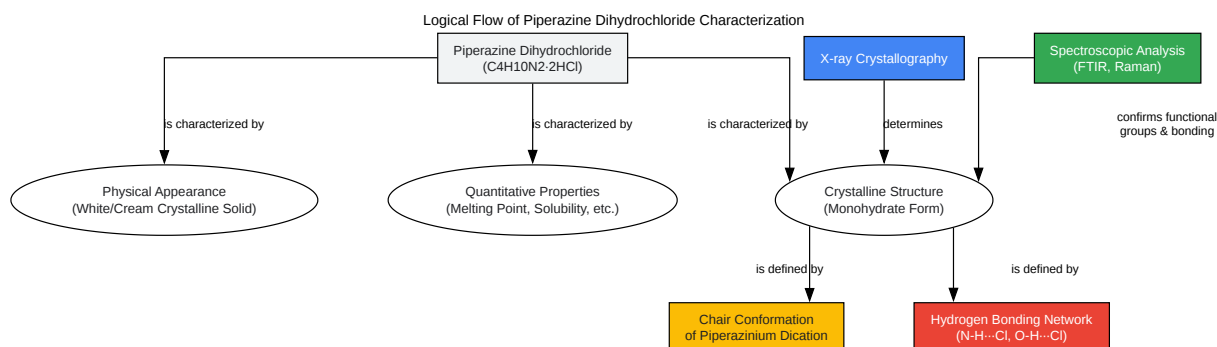
Property	Value	Citations
Molecular Formula	$C_4H_{12}Cl_2N_2$ (Anhydrous) $C_4H_{12}N_2^{2+} \cdot 2Cl^- \cdot H_2O$ (Monohydrate)	[1][5]
Molecular Weight	159.06 g/mol (Anhydrous)	[6]
Appearance	White to cream-colored crystalline powder or needles.	[1][2][3]
Melting Point	318-320 °C (with decomposition).	[1]
Solubility in Water	Highly soluble; 410 g/L at 20 °C.	[4]
Hygroscopicity	Slightly hygroscopic.	[2]
Stability	Stable in neutral or acidic media. Incompatible with strong oxidizers.	[3]

Crystalline Structure

The structural properties of **piperazine dihydrochloride** have been elucidated primarily through single-crystal X-ray diffraction. The compound commonly crystallizes as a monohydrate ($C_4H_{12}N_2^{2+} \cdot 2Cl^- \cdot H_2O$).

A redetermination of the crystal structure of the monohydrate provided precise atomic coordinates.[5] In this form, the piperazinium dication ($C_4H_{12}N_2^{2+}$) possesses a center of symmetry and adopts a stable chair conformation.[5][6] This conformation is a recurring structural motif in various piperazine salts.[6]

The crystal lattice is organized by a network of hydrogen bonds. The structure features chains of piperazinium dications linked together by the chloride ions through $N-H \cdots Cl$ hydrogen bonds.[5] The water molecules reside in channels between these chains and are weakly bonded to them via $O-H \cdots Cl$ and $C-H \cdots Cl$ interactions, further stabilizing the crystalline framework.[5]



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Caption: Characterization workflow for **piperazine dihydrochloride**.

Experimental Protocols

The characterization of **piperazine dihydrochloride** relies on standard analytical techniques. The following sections outline the general methodologies employed.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, angles, and intermolecular interactions.

Methodology:

- **Crystal Growth:** Single crystals of **piperazine dihydrochloride** suitable for diffraction are typically grown by slow evaporation of a saturated aqueous or alcoholic solution.
- **Data Collection:** A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to reduce thermal motion. The crystal is then irradiated with a

monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). As the crystal is rotated, a series of diffraction patterns are collected by an area detector.

- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F^2 . Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined, or placed in calculated positions. The final model provides the precise atomic coordinates, confirming the chair conformation and mapping the hydrogen bond network.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and characterize the vibrational modes of the molecule, confirming its chemical structure.

Methodology (KBr Pellet Technique):

- **Sample Preparation:** Approximately 1-2 mg of the dried **piperazine dihydrochloride** sample is finely ground with 100-200 mg of desiccated, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a homogeneous powder is obtained.
- **Pellet Formation:** A portion of the mixture is transferred to a pellet press, and high pressure (typically 8-10 tons) is applied for several minutes to form a thin, translucent KBr pellet.
- **Data Acquisition:** The pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment or a blank KBr pellet is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm^{-1} . The final absorbance or transmittance spectrum is generated by ratioing the sample scan against the background scan.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing symmetric vibrations and skeletal modes of the piperazine ring.

Methodology:

- **Sample Preparation:** A small amount of the crystalline powder is placed on a suitable holder, such as a microscope slide or into a capillary tube.
- **Data Acquisition:** The sample is illuminated with a monochromatic laser source (e.g., 785 nm Nd:YAG laser). The scattered light is collected, typically in a backscattering geometry.
- **Spectral Analysis:** An edge or notch filter is used to remove the intense Rayleigh scattered light. The remaining inelastically scattered (Raman) light is dispersed by a grating onto a charge-coupled device (CCD) detector. The resulting spectrum plots the intensity of the scattered light against the energy shift (Raman shift) in wavenumbers (cm^{-1}), revealing the vibrational modes of the molecule.

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